7-Nitroquinolin-2(1H)-one

Descripción

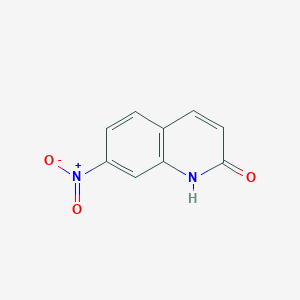

Structure

3D Structure

Propiedades

IUPAC Name |

7-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9-4-2-6-1-3-7(11(13)14)5-8(6)10-9/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZVKOBBRQRBYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10632715 | |

| Record name | 7-Nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75755-37-2 | |

| Record name | 7-Nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10632715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Nitroquinolin 2 1h One and Its Derivatives

Classical and Established Synthetic Routes to Nitroquinolinones

The preparation of nitroquinolinones, including the 7-nitro isomer, has a rich history rooted in fundamental organic reactions. These methods can be broadly categorized into two main approaches: direct nitration of a quinolin-2(1H)-one system and condensation-cyclization reactions that build the heterocyclic ring with the nitro group already in place.

Direct Nitration Strategies for Quinolin-2(1H)-one Systems

The most common and direct method for synthesizing 7-Nitroquinolin-2(1H)-one is through the electrophilic aromatic substitution of quinolin-2(1H)-one, also known as carbostyril. This approach leverages the reactivity of the quinolinone ring towards nitrating agents.

The nitration of the quinoline (B57606) ring system is highly dependent on the reaction conditions and the substituents already present on the ring. In the case of unsubstituted quinoline, nitration typically yields a mixture of 5-nitro- and 8-nitroquinolines. uomustansiriyah.edu.iqchegg.com However, the presence of the keto group at the 2-position and the nitrogen atom in the quinolin-2(1H)-one ring directs the incoming nitro group, influencing the regioselectivity of the reaction. The electronic properties of the quinolinone system favor electrophilic attack on the benzene (B151609) ring portion of the molecule.

For quinolin-2(1H)-one, the electronic distribution, influenced by both the lactam functionality and the fused benzene ring, directs nitration towards specific positions. While multiple isomers can be formed, careful control of reaction parameters can enhance the yield of the desired 7-nitro isomer. The presence of other substituents on the quinolinone ring can further influence the position of nitration. For instance, the nitration of 4-hydroxy-quinolin-2-(1H)-one with a mixture of nitric and sulfuric acid at 0 °C has been shown to yield 4-hydroxy-6-nitro-quinolin-2-(1H)-one. arabjchem.org In contrast, using neat nitric acid or a mixture with glacial acetic acid leads to nitration at the 3-position. arabjchem.org

A standard and effective method for the nitration of quinolin-2(1H)-one involves the use of a mixed acid system, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction is typically carried out at controlled temperatures, often below 50°C, to manage the exothermic nature of the reaction and to minimize the formation of unwanted byproducts from over-nitration or decomposition. The nitration of 1-methylquinolin-2(1H)-one with fuming nitric acid can lead to a trinitro derivative in high yield, while using less concentrated nitric acid at lower temperatures can produce mono- and dinitro-substituted products. nih.gov For example, at 50°C, 1-methyl-6-nitro-2-quinolone is the main product. nih.gov

| Starting Material | Nitrating Agent | Temperature | Product(s) | Yield | Reference |

| Quinolin-2(1H)-one | HNO₃/H₂SO₄ | < 50°C | This compound | - | |

| Quinoline | Fuming HNO₃/Fuming H₂SO₄ | - | 5-Nitroquinoline & 8-Nitroquinoline | - | chegg.comuop.edu.pk |

| 4-Hydroxy-quinolin-2-(1H)-one | HNO₃/H₂SO₄ | 0°C | 4-Hydroxy-6-nitro-quinolin-2-(1H)-one | - | arabjchem.org |

| 1-Methylquinolin-2(1H)-one | Fuming HNO₃ | - | 1-Methyl-3,6,8-trinitro-2-quinolone | 90% | nih.gov |

| 1-Methylquinolin-2(1H)-one | 15 M HNO₃ | 50°C | 1-Methyl-6-nitro-2-quinolone | Good | nih.gov |

| 6-Bromoquinoline | HNO₃/H₂SO₄ | 0°C | 6-Bromo-5-nitroquinoline | Quantitative | semanticscholar.org |

Condensation and Cyclization Reactions Leading to the this compound Core

An alternative to direct nitration is the construction of the quinolinone ring from precursors that already contain a nitro group. This approach offers a high degree of regiochemical control, as the position of the nitro group is determined by the starting materials.

The Skraup synthesis is a classic method for preparing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent (often the nitro compound corresponding to the amine). uop.edu.pkiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline (B41778), cyclization, and finally oxidation to form the quinoline ring. uop.edu.pkiipseries.org

While the traditional Skraup reaction can be violently exothermic, modifications have been developed to improve its safety and yield. uop.edu.pkbeilstein-journals.org This methodology can be adapted to synthesize nitroquinolines by using a nitro-substituted aniline as the starting material. For instance, the Skraup reaction of 3-nitroaniline (B104315) has been used to produce 7-nitroquinoline (B188568), albeit in a low yield of 14%. beilstein-journals.org This 7-nitroquinoline can then be a precursor for this compound.

The use of meta-substituted anilines in quinoline synthesis provides a direct route to 7-substituted quinolines. For example, the Skraup reaction with m-toluidine (B57737) has been reported to produce a mixture of 7- and 5-methylquinoline. semanticscholar.orgbrieflands.com Subsequent nitration of this mixture can selectively yield 7-methyl-8-nitroquinoline. semanticscholar.orgbrieflands.com This highlights the principle that starting with a meta-substituted aniline can direct the formation of the quinoline ring in a way that facilitates the synthesis of 7-substituted derivatives.

A novel synthesis of 3-hydroxy-7-nitro-1H-quinolin-2-one has been achieved starting from 2-methyl-N-(2-methyl-5-nitrophenyl)formamide. researchgate.net This demonstrates a cyclization approach where the nitro group is present on the aniline-derived precursor. Similarly, N-(2-Methyl-3-nitrophenyl)formamide can be used to synthesize 3-hydroxy-5-nitro-1H-quinolin-2-one. researchgate.net These methods underscore the utility of building the quinolinone ring from appropriately substituted anilines to achieve specific nitro-substitution patterns.

Synthesis from Coumarin (B35378) Derivatives and Related Heterocycles

The transformation of coumarin and its derivatives into quinolin-2(1H)-ones represents a valuable synthetic route. This approach often involves ring-opening of the coumarin lactone followed by cyclization with a nitrogen source.

A common strategy involves the reaction of a coumarin, such as 4,7-dimethyl coumarin, with hydrazine (B178648) hydrate (B1144303). uobaghdad.edu.iqacademicjournals.orgsapub.org This reaction proceeds by nucleophilic attack of the hydrazine on the carbonyl carbon of the lactone, leading to ring opening and subsequent cyclization to form the corresponding N-aminoquinolin-2(1H)-one derivative. sapub.org For instance, 4,7-dimethyl-6-nitrocoumarin can be converted to 1-amino-4,7-dimethyl-6-nitroquinolin-2(1H)-one using this method. uobaghdad.edu.iqsapub.org

The initial coumarin precursors are often synthesized via Pechmann condensation, where a phenol (B47542) reacts with a β-ketoester in the presence of an acid catalyst. For example, m-cresol (B1676322) and ethyl acetoacetate (B1235776) can be used to produce 4,7-dimethyl coumarin. uobaghdad.edu.iqsapub.org Nitration of the coumarin ring, typically with a mixture of nitric acid and sulfuric acid, can then be performed to introduce a nitro group at various positions, such as the 6- or 8-position, depending on the reaction conditions. uobaghdad.edu.iqsapub.orgchemmethod.com

Table 1: Synthesis of Nitroquinolin-2(1H)-one Precursors from Coumarins

| Starting Material | Reagents and Conditions | Product | Reference |

| 4,7-dimethyl coumarin | HNO₃, H₂SO₄, 0-5°C | 4,7-dimethyl-6-nitrocoumarin and 4,7-dimethyl-8-nitrocoumarin | uobaghdad.edu.iq, sapub.org, chemmethod.com |

| 4,7-dimethyl-6-nitrocoumarin | Hydrazine hydrate (80%), Pyridine | 1-amino-4,7-dimethyl-6-nitroquinolin-2(1H)-one | uobaghdad.edu.iq, sapub.org |

| Coumarin | Hydrazine hydrate, Ethanol (B145695), Reflux | 1-aminoquinolin-2(1H)-one | academicjournals.org |

| 6-nitrocoumarin | Hydrazine hydrate, Ethanol, Reflux | 1-amino-6-nitroquinolin-2(1H)-one | academicjournals.org |

Advanced and Selective Synthetic Transformations of this compound Precursors

Modern synthetic chemistry offers several advanced techniques for the selective synthesis of complex molecules. These methods are crucial for creating libraries of compounds for drug discovery and for synthesizing specific, highly functionalized targets.

Solid-Phase Synthesis of Quinolin-2(1H)-one Libraries

Solid-phase synthesis is a powerful tool for generating large libraries of related compounds in a high-throughput manner. acs.orgnih.govacs.org This technique involves attaching a starting material to a solid support (resin) and then performing a series of reactions to build the desired molecule. acs.orgnih.govacs.org

One reported solid-phase synthesis of a quinolin-2(1H)-one library utilized a Wang resin to immobilize a bromoquinoline. researchgate.net This was followed by a Suzuki coupling reaction with various hydroxyphenylboronic acids to introduce diversity. researchgate.net Another approach involved loading 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid onto a 4-formyl-3,5-dimethoxyphenoxy (PL-FDMP) resin via reductive amination. acs.orgnih.govacs.org This allowed for the attachment of various building blocks at the 3 and 5 positions to create a library of 3,5-disubstituted-2-oxoquinolinones. acs.orgnih.govacs.org A key advantage of solid-phase synthesis is the ability to drive reactions to completion by using excess reagents, which can then be easily washed away. The final products are cleaved from the resin in the last step. researchgate.netslu.se

Ring Transformation Methodologies for Nitroquinolinone Synthesis

Ring transformation is a sophisticated synthetic strategy that involves the conversion of one heterocyclic system into another. nih.gov This "scrap and build" approach can provide access to functionalized compounds that are difficult to obtain through other methods. nih.gov

Nucleophilic-type ring transformations are particularly relevant for electron-deficient systems. nih.gov A suitable substrate for this type of reaction should be highly electron-deficient, have low aromatic stabilizing energy, and possess a good leaving group within its structure. nih.gov For example, 1-methyl-3,5-dinitro-2-pyridone has been identified as an excellent substrate for nucleophilic-type ring transformations, acting as a synthetic equivalent for the unstable nitromalonaldehyde. nih.gov This dinitropyridone can undergo a three-component ring transformation with a ketone and a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), to yield nitropyridines or nitroanilines. nih.gov While not a direct synthesis of this compound, these principles of ring transformation highlight advanced strategies that could be adapted for the synthesis of complex nitroaromatic heterocycles. Other ring distortion strategies include ring expansion, ring fusion, and ring rearrangement reactions, which can be used to create novel and complex molecular scaffolds from existing ring systems. nih.gov

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinolines

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. mdpi.comkuleuven.be This reaction allows for the introduction of a nucleophile onto an aromatic ring, typically ortho or para to a nitro group, with the formal displacement of a hydrogen atom. cdnsciencepub.comarkat-usa.org

The VNS reaction proceeds through the addition of a nucleophile to the nitroaromatic compound to form a Meisenheimer-type adduct. mdpi.comarkat-usa.org This is followed by a base-induced β-elimination of a leaving group from the nucleophile, leading to the substituted product. kuleuven.be This method has been successfully applied to various nitroquinolines. mdpi.comcdnsciencepub.comnih.gov For instance, the amination of 3-, 5-, 6-, and 7-nitroquinolines using 4-amino-1,2,4-triazole (B31798) in the presence of a strong base like potassium tert-butoxide predominantly yields the corresponding amino derivatives where the amino group is positioned ortho to the nitro group. cdnsciencepub.com Similarly, amination with 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) also shows high regioselectivity for the ortho position. arkat-usa.org The VNS reaction is a valuable tool for synthesizing substituted nitroquinolines, which can be precursors to various functionalized quinoline derivatives. nih.gov

Table 2: Examples of VNS Reactions on Nitroquinolines

| Nitroquinoline Isomer | Nucleophile | Product Position | Reference |

| 3-Nitroquinoline | 4-amino-1,2,4-triazole | ortho | cdnsciencepub.com |

| 5-Nitroquinoline | 4-amino-1,2,4-triazole | ortho | cdnsciencepub.com |

| 6-Nitroquinoline (B147349) | 4-amino-1,2,4-triazole | ortho | cdnsciencepub.com |

| 7-Nitroquinoline | 4-amino-1,2,4-triazole | ortho | cdnsciencepub.com |

| 8-Nitroquinoline | 4-amino-1,2,4-triazole | para | cdnsciencepub.com |

| 5-Nitroquinoline | 1,1,1-trimethylhydrazinium iodide (TMHI) | ortho | arkat-usa.org |

| 6-Nitroquinoline | 1,1,1-trimethylhydrazinium iodide (TMHI) | ortho | arkat-usa.org |

| 7-Nitroquinoline | 1,1,1-trimethylhydrazinium iodide (TMHI) | ortho | arkat-usa.org |

| 8-Nitroquinoline | 1,1,1-trimethylhydrazinium iodide (TMHI) | ortho | arkat-usa.org |

Derivatization Strategies for Functionalized this compound Analogs

The functional groups present on the this compound scaffold can be chemically modified to produce a wide range of analogs with diverse properties. The nitro group, in particular, is a versatile functional handle for various transformations.

Chemical Transformations of the Nitro Group (e.g., Reduction to Amino)

The reduction of the nitro group to an amino group is a fundamental and widely used transformation in the synthesis of quinolinone derivatives. This conversion opens up a plethora of possibilities for further functionalization, as the resulting amino group can participate in a wide array of chemical reactions.

A common and efficient method for the reduction of a nitro group is catalytic hydrogenation using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Another widely used method involves the use of stannous chloride (SnCl₂) in a suitable solvent. nih.gov This method is known for its mild reaction conditions and tolerance to various other functional groups. nih.gov The resulting 7-aminoquinolin-2(1H)-one can then serve as a key intermediate for the synthesis of a variety of derivatives. For example, the amino group can be acylated, alkylated, or used as a handle to construct new heterocyclic rings. The reduction of the nitro group is a critical step in the synthesis of many biologically active quinolinone compounds. nih.gov

Halogenation and Other Electrophilic Aromatic Substitutions

The quinolinone ring, while containing a deactivating nitro group, can still undergo electrophilic aromatic substitution reactions such as halogenation. The position of substitution is dictated by the directing effects of the existing substituents and the reaction conditions employed.

Common methods for halogenation involve the use of elemental bromine or chlorine, often in a polar solvent like acetic acid or with a Lewis acid catalyst. For instance, bromination can be achieved by treating the quinolinone derivative with bromine in acetic acid. Similarly, chlorination can be carried out using reagents like thionyl chloride (SOCl₂) in dioxane.

While specific examples detailing the direct halogenation of this compound are not prevalent in the reviewed literature, studies on the closely related isomer, 8-nitroquinolin-2(1H)-one, provide significant insight into the reactivity of the nitroquinolinone core. For example, the reaction of 8-nitroquinolin-2(1H)-one with bromine in refluxing acetic acid saturated with sodium acetate has been shown to produce a mixture of the 6-bromo and 3,6-dibromo derivatives. nih.govacs.org Chlorination of 8-nitroquinolin-2(1H)-one has also been achieved using sodium chlorate (B79027) in refluxing hydrochloric acid. nih.govacs.orgresearchgate.net A selective halogenation at the C3-position of 8-nitroquinolin-2(1H)-one can be accomplished by refluxing in aqueous HBr or HCl in the presence of sodium bromate (B103136) or sodium chlorate, respectively. researchgate.netnih.gov These examples underscore the capability to introduce halogen atoms at various positions on the nitroquinolinone scaffold, which can serve as handles for further synthetic modifications.

Table 1: Representative Halogenation Reactions on Nitroquinolinone Scaffolds

| Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |

| Quinolinone derivatives | Br₂ in acetic acid, 60°C, 4 hours | Halogenated derivatives | 69.4% | |

| Quinolinone derivatives | SOCl₂ in dioxane, 80°C, 6 hours | Chlorinated derivatives | 89% | |

| 8-Nitroquinolin-2(1H)-one | Br₂, Acetic Acid, NaOAc, reflux | 6-Bromo-8-nitroquinolin-2(1H)-one & 3,6-Dibromo-8-nitroquinolin-2(1H)-one | 9% & 33% | nih.govacs.org |

| 8-Nitroquinolin-2(1H)-one | NaBrO₃, HBr (aq), reflux | 3-Bromo-8-nitroquinolin-2(1H)-one | - | researchgate.net |

N-Substitution Reactions of the Quinolinone Lactam Nitrogen

The lactam nitrogen at the N-1 position of the this compound ring is a key site for synthetic modification. N-substitution reactions allow for the introduction of various alkyl, aryl, or amino groups, which can significantly alter the molecule's properties.

One important transformation is N-amination. A reported method involves the treatment of a substituted nitrocoumarin (4,7-dimethyl-6-nitrocoumarin) with hydrazine hydrate in pyridine. sapub.org This reaction proceeds via ring opening of the coumarin followed by cyclization to form the N-amino-quinolin-2-one derivative. sapub.org This N-amino group can then serve as a versatile precursor for further derivatization.

Another common N-substitution is N-alkylation. For instance, N-methylation of 8-nitroquinolin-2(1H)-one derivatives has been successfully achieved using methyl iodide, demonstrating that the lactam nitrogen can act as a nucleophile to displace a leaving group on an alkyl halide. nih.gov

Table 2: Examples of N-Substitution Reactions on Quinolinone Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4,7-Dimethyl-6-nitrocoumarin | Hydrazine hydrate (80%), Pyridine | N-Amino-4,7-dimethyl-6-nitroquinolin-2-one | - | sapub.org |

| 8-Nitroquinolin-2(1H)-one derivative | Methyl iodide | N-Methyl-8-nitroquinolin-2(1H)-one derivative | Good | nih.gov |

Synthesis of Schiff Bases, Urea (B33335), and Thiourea (B124793) Derivatives

The synthesis of Schiff bases, ureas, and thioureas from this compound typically requires a two-step process. First, the nitro group at the C-7 position is reduced to a primary amine, yielding 7-aminoquinolin-2(1H)-one. This reduction can be accomplished using standard reducing agents like hydrogen gas with a palladium catalyst. The resulting amino group is a potent nucleophile for subsequent reactions.

Schiff Base Formation: Schiff bases, or imines, are formed by the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. The synthesis of Schiff bases from aminoquinolines is a well-established procedure. bepls.comitmedicalteam.pl For example, reacting quinolin-7-amine with various aromatic aldehydes in refluxing ethanol leads to the formation of the corresponding Schiff bases. bepls.com A similar strategy can be applied to 7-aminoquinolin-2(1H)-one. In a related synthesis, N-amino-4,7-dimethyl-6-nitroquinolin-2-one was reacted with salicylaldehyde (B1680747) in refluxing absolute ethanol with a catalytic amount of glacial acetic acid to yield the corresponding Schiff base. sapub.org

Urea and Thiourea Synthesis: Urea and thiourea derivatives are readily synthesized by reacting an amine with an isocyanate or isothiocyanate, respectively. nih.govmdpi.com This reaction is highly efficient and provides a straightforward route to these important functional groups. Research has shown that N-amino-4,7-dimethyl-6-nitroquinolin-2-one reacts with phenyl isocyanate and phenyl isothiocyanate to produce the corresponding phenyl-urea and phenyl-thiourea derivatives in good yields. sapub.org The general procedure involves stirring the N-amino-quinolinone with the appropriate isocyanate or isothiocyanate in a suitable solvent at room temperature or with gentle heating. nih.gov

Table 3: Synthesis of Schiff Base, Urea, and Thiourea Derivatives

| Precursor | Reagent | Product Type | Reaction Conditions | Reference |

| Quinolin-7-amine | Aromatic aldehydes | Schiff Base | Ethanol, reflux, 2h | bepls.com |

| N-Amino-4,7-dimethyl-6-nitroquinolin-2-one | Salicylaldehyde | Schiff Base | Absolute ethanol, glacial acetic acid, reflux, 8h | sapub.org |

| N-Amino-4,7-dimethyl-6-nitroquinolin-2-one | Phenyl isocyanate | Urea derivative | - | sapub.org |

| N-Amino-4,7-dimethyl-6-nitroquinolin-2-one | Phenyl isothiocyanate | Thiourea derivative | - | sapub.org |

| 7-Substituted-4-piperazin-1-yl-quinoline | Isocyanate or Isothiocyanate | Urea/Thiourea | DMF, Triethylamine, RT | nih.gov |

Formation of Fused Heterocyclic Rings (e.g., Oxazole (B20620), Thiazole)

The urea and thiourea derivatives of quinolinones are valuable intermediates for constructing fused heterocyclic systems, such as oxazoles and thiazoles. These ring systems are prevalent in many biologically active molecules. nih.govjopcr.com

A common synthetic strategy involves the cyclization of a urea or thiourea precursor with a reagent containing two electrophilic sites. For example, the N-1 substituted urea and thiourea derivatives of 4,7-dimethyl-6-nitroquinolin-2-one undergo intramolecular cyclization when reacted with p-phenyl phenacyl bromide. sapub.org The reaction, typically performed by refluxing the reactants in absolute ethanol, results in the formation of a fused oxazole ring from the urea precursor and a fused thiazole (B1198619) ring from the thiourea precursor. sapub.org The mechanism involves nucleophilic attack by the oxygen or sulfur of the urea/thiourea onto one of the electrophilic carbons of the phenacyl bromide, followed by an intramolecular condensation to form the five-membered heterocyclic ring.

Table 4: Synthesis of Fused Oxazole and Thiazole Rings

| Starting Material | Reagent | Product Type | Reaction Conditions | Yield | Reference |

| 1-(4,7-Dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-urea | p-Phenyl phenacyl bromide | Fused Oxazole | Absolute ethanol, reflux, 18h | 80% | sapub.org |

| 1-(4,7-Dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-thiourea | p-Phenyl phenacyl bromide | Fused Thiazole | Absolute ethanol, reflux, 16h | 85% | sapub.org |

Spectroscopic and Structural Characterization in 7 Nitroquinolin 2 1h One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In 7-Nitroquinolin-2(1H)-one, the aromatic protons are key to confirming the substitution pattern. The nitro group at the C7 position strongly influences the chemical shifts of adjacent protons.

The protons on the benzene (B151609) ring (H5, H6, and H8) and the vinyl protons on the pyridinone ring (H3 and H4) would each produce distinct signals. The proton on the nitrogen atom (H1) is also observable, typically as a broad singlet. The expected signals would show specific coupling patterns (splitting) based on their adjacent, non-equivalent protons, which helps to definitively assign their positions. For instance, the H8 proton would likely appear as a singlet or a narrow doublet due to minimal coupling, while H5 and H6 would show doublet of doublets splitting from coupling to each other.

Based on data from analogous compounds, the expected chemical shifts (δ) for the protons of this compound in a solvent like DMSO-d₆ are summarized in the table below. researchgate.net

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 (NH) | > 12.0 | broad singlet | - |

| H8 | ~8.1 | singlet (or narrow doublet) | - |

| H5 | ~7.9 | doublet | ~8-9 |

| H6 | ~7.7 | doublet of doublets | ~8-9, ~2 |

| H4 | ~7.2 | doublet | ~9-10 |

| H3 | ~6.5 | doublet | ~9-10 |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds, as a specific experimental spectrum for this compound was not found in the searched literature.

¹³C NMR spectroscopy identifies all the unique carbon atoms in a molecule, including quaternary carbons that lack attached protons. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in its structure. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of nearby atoms.

The carbonyl carbon (C2) is expected to be the most downfield signal (highest ppm value). The carbons attached to the electron-withdrawing nitro group (C7) and the nitrogen atom (C8a) would also be significantly deshielded. The remaining aromatic and vinyl carbons would appear in the typical range of 110-150 ppm.

| Carbon | Expected Chemical Shift (ppm) |

| C2 | > 160 |

| C8a | ~145 |

| C7 | ~144 |

| C4a | ~135 |

| C4 | ~130 |

| C5 | ~125 |

| C6 | ~118 |

| C8 | ~115 |

| C3 | ~110 |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds, as a specific experimental spectrum for this compound was not found in the searched literature. researchgate.net

Mass Spectrometry (MS) and Related Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₆N₂O₃, giving it a molecular weight of approximately 190.16 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M+H]⁺) that confirms this exact mass.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating and identifying volatile and thermally stable compounds within a mixture. For the analysis of this compound, GC-MS could be used to assess the purity of a synthesized sample and to identify any byproducts from the reaction. The mass spectrum obtained from the GC detector would show the molecular ion and a characteristic fragmentation pattern, which could involve the loss of the nitro group (NO₂, 46 Da) or the carbonyl group (CO, 28 Da).

Electrospray Ionization (ESI) is a soft ionization technique often coupled with liquid chromatography (LC-MS). It is particularly useful for polar and less volatile molecules. ESI-MS analysis of this compound would typically show a prominent protonated molecular ion peak [M+H]⁺ at an m/z value corresponding to its molecular weight plus the mass of a proton. This technique is less likely to cause extensive fragmentation compared to electron impact (EI) ionization used in GC-MS, making it ideal for confirming the molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by characteristic absorption bands for its key functional groups.

Analysis of related structures suggests the following characteristic peaks would be prominent in the spectrum. researchgate.net

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) |

| Amide N-H | Stretch | 3200-3000 |

| Aromatic C-H | Stretch | 3100-3000 |

| Amide C=O (Lactam) | Stretch | ~1650 |

| Aromatic C=C | Stretch | 1600-1450 |

| Nitro N-O | Asymmetric Stretch | ~1520 |

| Nitro N-O | Symmetric Stretch | ~1340 |

The presence of strong bands for the C=O stretch of the lactam ring and the two N-O stretches of the nitro group would be key diagnostic features in the IR spectrum, confirming the core structure of the molecule. researchgate.net

X-ray Diffraction for Crystalline Structure and Intramolecular Interactions

In the crystalline lattice, molecules of this compound are expected to exhibit significant intermolecular and intramolecular interactions that dictate their packing. A primary interaction would be intermolecular hydrogen bonding between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. nih.gov This N-H···O interaction is a common and robust feature in the crystal structures of related quinolin-2(1H)-one derivatives, often leading to the formation of centrosymmetric dimers or extended chains. ias.ac.in

Furthermore, the planar quinolinone ring system and the nitro group are expected to facilitate π–π stacking interactions between adjacent molecules. nih.gov The nitro group, being a strong electron-withdrawing group, influences the electronic distribution of the aromatic system, which can affect the geometry of these stacking interactions. mdpi.com Intramolecular forces, such as the resonance effect of the nitro group on the quinolinone core, also play a role in defining the planarity of the molecule. mdpi.com The crystal structure of related nitro-aromatic compounds reveals that the nitro group may be slightly twisted out of the plane of the aromatic ring due to steric and packing forces. mdpi.com

| Structural Feature | Description | Expected Significance in Crystal Packing |

|---|---|---|

| Crystal System | The arrangement of molecules in a repeating lattice (e.g., monoclinic, orthorhombic). Analysis of derivatives like 7-hydroxy-4-methylquinolin-2(1H)-one suggests possibilities like an orthorhombic system. researchgate.net | Defines the overall symmetry and packing efficiency of the solid. |

| Intermolecular Hydrogen Bonding | N-H···O bonds forming between the amide proton and carbonyl oxygen of adjacent molecules. nih.gov | Primary interaction leading to the formation of dimers or polymeric chains, providing significant lattice stability. |

| π–π Stacking | Attractive, noncovalent interactions between the aromatic rings of neighboring molecules. nih.gov | Contributes to crystal stability and dense packing, influenced by the electron-deficient nature of the nitro-aromatic system. |

| Intramolecular Interactions | Electronic effects (resonance, inductive effects) of the nitro group on the quinolinone ring system. mdpi.com | Affects bond lengths, molecular planarity, and electronic distribution within the molecule. |

Electrochemical Analysis: Cyclic Voltammetry for Reduction Potential Determination

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the reduction and oxidation processes of chemical species. For this compound, CV is instrumental in determining its reduction potential, providing insight into its electronic properties and susceptibility to electron transfer. theijes.com The electrochemical behavior is dominated by the presence of the reducible nitro (-NO₂) group attached to the quinolinone core. researchgate.net

The electrochemical reduction of aromatic nitro compounds in both aqueous and non-aqueous media typically proceeds through a series of steps. lew.rouit.no In aprotic solvents, the reduction often occurs via a one-electron transfer to form a stable radical anion (Ar-NO₂⁻). lew.ro In protic media, the reduction is more complex and involves multiple electrons and protons. The first step is generally an irreversible four-electron, four-proton reduction of the nitro group to a hydroxylamino group (-NHOH). peacta.org This can be followed by a further two-electron, two-proton reduction to the corresponding amino group (-NH₂).

Studies on related isomers, such as 5-nitroquinoline, 6-nitroquinoline (B147349), and 8-nitroquinoline, using cyclic voltammetry have characterized these reduction processes. researchgate.net The precise reduction potential is influenced by the position of the nitro group on the quinoline (B57606) ring, which affects the electron density at the reduction site. For this compound, a similar multi-step reduction mechanism is anticipated, with the potential values providing a quantitative measure of its electron-accepting ability. The reduction potentials for various quinoline salts have been observed to range from -0.43 V to -1.08 V. nih.gov

| Step | Reaction | Number of Electrons (e⁻) / Protons (H⁺) | Description |

|---|---|---|---|

| 1 | R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O | 4e⁻, 4H⁺ | Irreversible reduction of the nitro group to a hydroxylamino group. This is typically the most prominent cathodic peak in the voltammogram. peacta.org |

| 2 | R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O | 2e⁻, 2H⁺ | Further reduction of the hydroxylamino intermediate to the final amino product. |

R represents the quinolin-2(1H)-one moiety.

Chromatographic and Other Analytical Techniques (e.g., TLC, UV-Vis Spectroscopy)

A combination of chromatographic and spectroscopic techniques is essential for the routine analysis of this compound, particularly for assessing purity, monitoring reactions, and confirming its chemical identity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used for qualitative analysis. mdpi.com It is widely employed to check the purity of a sample, identify components in a mixture, and follow the progress of a chemical reaction. In the analysis of this compound, a sample solution is spotted onto a stationary phase (typically silica (B1680970) gel on a plate) and developed with a suitable mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the spot after development is characterized by its retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. The Rf value is dependent on the compound's structure, the stationary phase, and the composition of the mobile phase. Visualization is typically achieved under UV light, where the aromatic system of the quinolinone will absorb and appear as a dark spot on a fluorescent background.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π→π* transitions within the conjugated quinolinone ring system and the nitro group. nih.gov The spectrum of quinoline derivatives typically shows multiple absorption bands. researchgate.net The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinolin-2(1H)-one. Studies on other nitroquinoline derivatives show strong absorption peaks in the UV-A and near-visible regions. For instance, 6-nitroquinoline exhibits an optical absorption peak at 333 nm, attributed to π→π* transitions. researchgate.net The exact position and intensity of the absorption maxima (λmax) for this compound would be sensitive to the solvent used, reflecting the solvatochromic effects on its electronic structure. researchgate.net

| Technique | Purpose | Key Parameters / Expected Observations |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Purity assessment, reaction monitoring. mdpi.com | Retention Factor (Rf) value; single spot indicates high purity. Visualization under UV light. |

| UV-Vis Spectroscopy | Confirmation of conjugated system, quantitative analysis. nih.gov | Wavelength of maximum absorbance (λmax). Expected π→π* transitions in the UV-A range (~330-370 nm), similar to other nitroquinolines. researchgate.netresearchgate.net |

Computational and Theoretical Investigations of 7 Nitroquinolin 2 1h One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. It is frequently employed to determine optimized molecular geometries and to analyze electronic properties. informaticsjournals.co.insamipubco.com For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets such as 6-311G(d,p) or 6-311++G(d,p), provide significant insights into their structural and reactive nature. acs.orgnih.govnih.gov

Optimized Geometry and Conformational Analysis

DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. informaticsjournals.co.in For similar heterocyclic compounds, studies have shown a good correlation between geometric parameters calculated via DFT and those determined experimentally through methods like X-ray crystallography. bohrium.com The optimized geometry of 7-Nitroquinolin-2(1H)-one would reveal a nearly planar quinolinone ring system due to the aromatic character of the fused rings. The nitro group at the 7-position would influence the planarity and the distribution of bond lengths within the benzene (B151609) ring.

Table 1: Representative Theoretical Bond Lengths and Angles for Quinoline Derivatives

| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |

| C-C (aromatic) | 1.374 - 1.487 Å | B3LYP/6-311G(d,p) |

| C-H | 1.082 - 1.112 Å | B3LYP/6-311G(d,p) |

| C=O | ~1.206 Å | B3LYP/6-311++G(d,p) |

| C-N (ring) | ~1.37 - 1.40 Å | B3LYP/6-311G(d,p) |

| C-N (nitro) | ~1.47 Å | B3LYP/cc-pVTZ |

| O-N-O (angle) | ~125° | B3LYP/cc-pVTZ |

Note: The data in this table is representative of quinoline derivatives and serves as an illustrative example. Actual values for this compound would require specific calculations.

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. acs.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. samipubco.comnih.gov For nitro-substituted aromatic compounds, the HOMO is typically distributed over the quinoline ring, while the LUMO is often localized on the nitro group and the adjacent aromatic ring, indicating these are the likely sites for electronic transitions. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. samipubco.comnih.gov It helps in identifying the regions that are rich or poor in electrons. In an MEP map, red-colored areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue-colored areas indicate electron-deficient regions (positive potential), prone to nucleophilic attack. samipubco.com For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carbonyl and nitro groups, making them potential sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atom of the N-H group and parts of the aromatic system. acs.org

Prediction of Reactive Centers and Sites for Nucleophilic/Electrophilic Attack

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the quinolinone ring system. nih.govkochi-tech.ac.jp The nitro group deactivates the benzene ring towards electrophilic substitution and activates it for nucleophilic substitution. nih.gov Theoretical calculations, supported by FMO and MEP analyses, can predict the most probable sites for chemical reactions.

For this compound, the presence of the electron-withdrawing nitro group at the 7-position makes the positions ortho and para to it (positions 6 and 8) electron-deficient. This makes them susceptible to nucleophilic attack. researchgate.netresearchgate.net This is a known phenomenon in nitro-substituted aromatic compounds, often leading to vicarious nucleophilic substitution (VNS) reactions. researchgate.net Electrophilic attack, on the other hand, is generally disfavored due to the deactivated ring system. However, if it were to occur, it would likely be directed to the carbocyclic ring at positions less deactivated by the nitro group.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the excited-state properties of molecules, including their electronic absorption and emission spectra. rsc.orgrespectprogram.org This technique can predict the wavelengths of maximum absorption (λmax) and emission, as well as the corresponding oscillator strengths, which relate to the intensity of the transitions. mdpi.comresearchgate.net

For quinoline derivatives, TD-DFT calculations have been successfully employed to understand their photophysical properties. researchgate.net The calculations can simulate UV-Vis spectra, which arise from electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov In the case of this compound, the electronic transitions would likely involve π-π* and n-π* transitions associated with the quinolinone core and the nitro group. The solvent environment can also be incorporated into TD-DFT calculations to study solvatochromic effects, where the absorption and emission wavelengths shift in response to solvent polarity. researchgate.net

Theoretical Studies on Tautomerism and Resonance Structures of Quinolinone Systems

Quinolin-2(1H)-one exists in a tautomeric equilibrium with its enol form, quinolin-2-ol. However, for N-substituted quinolinones, like a methylated derivative, this keto-enol tautomerism is not possible. nih.govmdpi.com this compound, being N-unsubstituted, can theoretically exist in both the lactam (keto) and lactim (enol) forms. The lactam form is generally the more stable tautomer for quinolin-2(1H)-one itself. masterorganicchemistry.com

Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

Non-covalent interactions are crucial in determining the supramolecular assembly and crystal packing of molecules. mdpi.com These interactions, while weaker than covalent bonds, play a significant role in the structure and stability of materials. recercat.catrsc.org

For this compound, several types of non-covalent interactions are expected:

Hydrogen Bonding : The presence of the N-H group (a hydrogen bond donor) and the carbonyl group (C=O, a hydrogen bond acceptor) allows for the formation of intermolecular hydrogen bonds. beilstein-journals.org These interactions can lead to the formation of dimers or extended chains in the solid state. mdpi.com

π-π Stacking : The planar aromatic rings of the quinolinone system can interact with each other through π-π stacking. recercat.catrsc.org This type of interaction is common in aromatic compounds and contributes significantly to the stability of the crystal lattice. mdpi.com The centroid-to-centroid distance between stacked rings is typically in the range of 3.6 to 3.8 Å. mdpi.com

Other Interactions : The nitro group can also participate in non-covalent interactions, such as C-H···O contacts, further stabilizing the crystal structure. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). ijpras.com This method is crucial in drug discovery and medicinal chemistry for understanding how a compound might interact with a biological target at the atomic level. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. ijpras.com Key interactions that are often analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

In the context of this compound, molecular docking could be employed to predict its potential biological targets and elucidate its mechanism of action. The compound's structure, featuring a quinolinone core with a nitro group, suggests it may interact with various enzymes or receptors. The nitro group, in particular, can be bioreduced to form reactive intermediates capable of interacting with cellular components.

However, a thorough review of published scientific literature reveals a lack of specific molecular docking studies focused solely on this compound. While the broader class of quinolinone derivatives has been subject to numerous docking analyses against various targets, specific data detailing the binding modes, interaction energies, or key amino acid residues for this compound with a particular protein target are not available in the reviewed sources. Research has more prominently featured its isomer, 8-nitroquinolin-2(1H)-one, in docking and other computational studies due to its observed antiparasitic activity. researchgate.netnih.gov

Quantitative Structure-Property Relationships (QSPR) linking Redox Potential to Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to correlate the physicochemical properties of a series of compounds with their molecular structures, represented by numerical values known as molecular descriptors. researchgate.net A specific application of QSPR is to predict the redox potential of a compound, which is a measure of its tendency to gain or lose electrons. For nitroaromatic compounds, the redox potential is a critical parameter as their biological activity is often linked to the enzymatic reduction of the nitro group. nih.gov

A QSPR model for redox potential would typically involve calculating a variety of molecular descriptors for a set of related compounds. These descriptors can be electronic (e.g., orbital energies like HOMO and LUMO, partial charges), topological (describing atomic connectivity), or constitutional (e.g., molecular weight). Statistical methods are then used to build a mathematical equation that links a selection of these descriptors to the experimentally measured redox potentials. researchgate.net

For this compound, a QSPR study could provide valuable insights into how its structural features influence its redox behavior, which is believed to be central to its biological activity. However, based on an extensive search of scientific databases, no specific QSPR studies dedicated to correlating the redox potential of this compound with its molecular descriptors have been published.

Significant research in this area has been conducted on the related isomer, 8-nitroquinolin-2(1H)-one, and its derivatives. nih.govresearchgate.netnih.gov In those studies, the redox potentials of a large series of compounds were measured via cyclic voltammetry and correlated with their biological activities (a process known as Quantitative Structure-Activity Relationship, or QSAR). nih.govnih.gov Computational models were even developed to predict the redox potentials for this series of 8-nitro isomers. researchgate.netnih.gov Unfortunately, this detailed analysis has not been extended to this compound in the available literature.

Biological Activity and Pharmacological Potential of 7 Nitroquinolin 2 1h One and Its Derivatives

Antimicrobial and Antiparasitic Efficacy

Derivatives of the 8-nitroquinolin-2(1H)-one scaffold have demonstrated considerable antiparasitic properties. Modifications to this basic structure have been a key focus of research to enhance its therapeutic potential against several parasitic organisms.

Antileishmanial Activity (e.g., against Leishmania infantum)

The 8-nitroquinolin-2(1H)-one scaffold is recognized as an antileishmanial pharmacophore. nih.govacs.org Studies have shown that the antileishmanial activity is linked to an intramolecular hydrogen bond between the lactam functional group and the nitro group. nih.govcore.ac.uk This structural feature causes a significant shift in the redox potential, which is crucial for the compound's activity. nih.govcore.ac.uk Research has indicated that for this class of compounds, only those with a redox potential above -0.6 V exhibit activity against L. infantum. nih.govnih.gov

One derivative, compound 22, has been identified as a hit compound with both antileishmanial and antitrypanosomal activity. nih.govnih.gov Another derivative, 3-bromo-8-nitroquinolin-2(1H)-one, also showed promise as an antikinetoplastid agent. core.ac.uk However, not all derivatives are active; for instance, 3-(4-carboxyphenyl)-8-nitroquinolin-2(1H)-one (compound 21) was found to be inactive against L. infantum. nih.gov

Further research into a series of 1-methyl-8-nitroquinolin-2(1H)-one derivatives revealed potent activity against Leishmania donovani, with some derivatives showing submicromolar EC₅₀ values. vulcanchem.com The mechanism for this activity is believed to be the bioactivation by nitroreductase (NTR1), which leads to the generation of cytotoxic metabolites that cause oxidative stress and disrupt the parasite's mitochondrial membranes. vulcanchem.com

A study evaluating various derivatives found that while some, like compound 7, showed weak antileishmanial activity (EC₅₀ of 3.9 μM), others were inactive. sci-hub.se This underscores the importance of the specific substitutions on the quinolinone scaffold. sci-hub.se

Antitrypanosomal Activity (e.g., against Trypanosoma brucei brucei)

The 8-nitroquinolin-2(1H)-one scaffold has also been the basis for developing compounds with significant antitrypanosomal activity. A pharmacomodulation study focusing on this scaffold led to the synthesis of 24 derivatives, with one, 3-(4-carboxyphenyl)-8-nitroquinolin-2(1H)-one (compound 21), showing a notable antitrypanosomal activity with an IC₅₀ value of 1.5 μM against Trypanosoma brucei brucei. nih.gov

Further modifications, such as the introduction of a bromine atom at position 6, have been shown to be critical for high activity. acs.orgnih.gov For instance, one such 6-bromo-substituted derivative demonstrated an impressive EC₅₀ value of 12 nM against T. b. brucei trypomastigotes. nih.govacs.orgacs.org This particular derivative was found to be 334 times more active than the basic 8-nitroquinolin-2(1H)-one pharmacophore. acs.orgnih.gov Another potent derivative, a 6-bromo-1-methyl-8-nitroquinolin-2(1H)-one, also exhibited an EC₅₀ of 12 nM against T. brucei. vulcanchem.com

In contrast to its inactivity against Leishmania, compound 21, with a lower reduction potential (-0.56 V), was identified as a selective antitrypanosomal hit. researchgate.net Compound 22 also displayed antitrypanosomal activity in addition to its antileishmanial effects. nih.govnih.gov

| Compound/Derivative | Target Organism | Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| 3-(4-carboxyphenyl)-8-nitroquinolin-2(1H)-one (Compound 21) | Trypanosoma brucei brucei | 1.5 μM (IC₅₀) | nih.gov |

| 6-bromo-substituted derivative | Trypanosoma brucei brucei | 12 nM (EC₅₀) | nih.govacs.orgacs.org |

| 6-bromo-1-methyl-8-nitroquinolin-2(1H)-one | Trypanosoma brucei | 12 nM (EC₅₀) | vulcanchem.com |

| Compound 22 | Leishmania infantum & Trypanosoma brucei brucei | Active | nih.govnih.gov |

| Compound 7 | Leishmania infantum | 3.9 μM (EC₅₀) | sci-hub.se |

Role of Parasitic Nitroreductases (NTRs) in Bioactivation and Selectivity

The antiparasitic action of these nitroaromatic compounds is dependent on their bioactivation by parasitic nitroreductases (NTRs). These enzymes, which are present in parasites but not in mammalian cells, reduce the nitro group of the compounds to produce cytotoxic electrophilic metabolites. nih.govacs.org This selective activation is a key factor in the compounds' therapeutic potential. acs.org

There are two types of NTRs in Leishmania, NTR1 and NTR2, while Trypanosoma has one. nih.govacs.org The 8-nitroquinolin-2(1H)-one derivatives are selectively bioactivated by these parasitic NTRs. nih.gov For example, compound 22 is bioactivated by the type 1 nitroreductases (NTR1) of both L. donovani and T. brucei brucei. nih.govcore.ac.uknih.gov Similarly, a potent 6-bromo-substituted derivative was also shown to be bioactivated by type 1 NTRs in both Leishmania and Trypanosoma. acs.orgnih.govacs.org

Interestingly, some derivatives show differential bioactivation. Compound 21, while active against Trypanosoma, is not efficiently bioactivated by T. brucei brucei type I nitroreductase, suggesting an alternative mechanism of action for this particular derivative. nih.gov

In Vitro Cytotoxicity Evaluation on Mammalian Cell Lines (e.g., HepG2)

A crucial aspect of developing new therapeutic agents is ensuring their selectivity for the target pathogen with minimal toxicity to the host. In vitro cytotoxicity studies on mammalian cell lines, such as the human liver cancer cell line HepG2, are therefore essential.

Several derivatives of 8-nitroquinolin-2(1H)-one have shown low cytotoxicity. For instance, 3-(4-carboxyphenyl)-8-nitroquinolin-2(1H)-one (compound 21) exhibited low cytotoxicity on HepG2 cells with a CC₅₀ value of 120 μM, resulting in a high selectivity index of 80. nih.gov Similarly, compound 22 also displayed low cytotoxicity against the HepG2 cell line. nih.govnih.gov

A study involving fifteen new derivatives of the 8-nitroquinolin-2(1H)-one pharmacophore evaluated their cytotoxicity on the HepG2 cell line as part of their antikinetoplastid screening. acs.orgnih.govacs.org Out of 31 tested compounds in another study, none showed cytotoxicity towards the HepG2 cell line. nih.gov

| Compound/Derivative | Cell Line | Cytotoxicity (CC₅₀) | Reference |

|---|---|---|---|

| 3-(4-carboxyphenyl)-8-nitroquinolin-2(1H)-one (Compound 21) | HepG2 | 120 μM | nih.gov |

| Compound 22 | HepG2 | Low | nih.govnih.gov |

| 15 new derivatives | HepG2 | Evaluated | acs.orgnih.govacs.org |

| 31 derivatives | HepG2 | None observed | nih.gov |

Neuropharmacological and Central Nervous System Activities

Beyond their antiparasitic effects, certain quinolinone derivatives have been investigated for their neuropharmacological properties.

Anticonvulsant Properties and Relationship to Existing Therapies (e.g., Clonazepam)

A derivative of 6-nitroquinolin-2(1H)-one, specifically 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one, has been noted for its anticonvulsant properties. smolecule.com This activity is attributed to the quinoline (B57606) structure, which is known to interact with various biological targets, including neurotransmitter receptors. smolecule.com The presence of both nitro and amino groups may enhance its binding affinity and effectiveness against seizures. smolecule.com

This compound is structurally related to Clonazepam, a well-established anticonvulsant drug. smolecule.com Clonazepam, chemically known as 5-(2-chlorophenyl)-1,3-dihydro-7-nitro-2H-1,4-benzodiazepin-2-one, is used to treat various types of epilepsy. nih.govfda.govnih.gov It is effective in managing minor motor seizures, such as myoclonic seizures and petit mal absences. nih.govhres.ca The mechanism of action of Clonazepam is believed to be related to its ability to enhance the activity of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. fda.gov

The 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one serves as a reference standard for Clonazepam and is used in research to explore the structure-activity relationship of anticonvulsants. smolecule.com

Potential for Treating Alzheimer's Disease and Related Neurodegenerative Conditions

The quinoline scaffold is a key component in the development of therapeutic agents for neurodegenerative disorders, including Alzheimer's disease. brieflands.comgoogle.com Derivatives of quinolin-2(1H)-one are being investigated for their potential to address the complex pathology of these conditions. arabjchem.org The primary strategies involve the inhibition of cholinesterases to manage symptoms and the modulation of amyloid-beta (Aβ) peptide aggregation, a hallmark of Alzheimer's disease.

Nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) derivatives have emerged as promising multifunctional agents. researchgate.net These compounds have been designed to simultaneously target several pathological processes. For instance, one such derivative inhibits butyrylcholinesterase (BChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine (B1216132), with a sub-micromolar potency. researchgate.netrcsb.org A deficiency in acetylcholine is a well-established aspect of Alzheimer's-related cognitive decline. jyoungpharm.org Furthermore, this class of compounds can inhibit the self-induced aggregation of the amyloid-beta peptide (Aβ1-42) and selectively chelate metal ions like Cu(2+), which are implicated in the disease's progression. researchgate.netrcsb.org

Another therapeutic avenue involves the antagonism of the glycine (B1666218) site of NMDA receptors, which can be relevant for treating neurological disorders. evitachem.com The development of 6-aminoquinoline (B144246) derivatives has also been pursued, with some compounds showing significant memory-enhancing potential by inhibiting acetylcholinesterase. jyoungpharm.org

| Compound/Derivative Class | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Nitroxoline (8-hydroxy-5-nitroquinoline) Derivatives | Butyrylcholinesterase (BChE), Amyloid-beta (Aβ) aggregation, Metal chelation | Sub-micromolar inhibition of BChE, inhibition of Aβ1-42 aggregation, Cu(2+) complexation. | rcsb.org, researchgate.net |

| 6-Aminoquinoline Derivatives | Acetylcholinesterase (AChE) | Significant memory-enhancing potential. | jyoungpharm.org |

| 3-Nitro-3,4-dihydro-2(1H)-quinolones | Glycine site of NMDA receptors, AMPA receptors | Antagonistic properties with potential for treating neurological disorders. | evitachem.com |

Anti-inflammatory and Immunomodulatory Effects

Quinoline and quinolinone derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. brieflands.comarabjchem.orgsapub.orgnih.govmdpi.com These effects are attributed to their ability to modulate various inflammatory pathways, including the production of key cytokines.

For example, derivatives of 3,5-dicarboxamide-quinoline-2(1H)-one have been identified as potential immunomodulators. acs.org At a concentration of 10 μM, some of these compounds were found to reduce the secretion of interleukin-1β (IL-1β) by approximately 50%. acs.org IL-1β is a potent pro-inflammatory cytokine that plays a crucial role in stimulating the immune system.

Similarly, imiquimod (B1671794) analogues, which share structural similarities with the quinoline core, exert anti-inflammatory activity by decreasing levels of Tumor Necrosis Factor-alpha (TNF-α), another key cytokine in the inflammatory response. spandidos-publications.com The mechanism is believed to involve the modulation of cytokine synthesis and production by immune cells. spandidos-publications.com The analgesic properties observed in some quinolone derivatives, such as ST034307 in a mouse model of inflammatory pain, are also often linked to their anti-inflammatory action. nih.gov

| Compound/Derivative Class | Mechanism | Observed Effect | Reference |

|---|---|---|---|

| 3,5-Dicarboxamide-quinoline-2(1H)-ones | Modulation of cytokine secretion | ~50% reduction in IL-1β secretion at 10 μM. | acs.org |

| Imidazo[1,2-a]quinoxalines (Imiquimod analogues) | Modulation of cytokine levels | Decreased TNF-α levels. | spandidos-publications.com |

| ST034307 (a quinolone derivative) | Inhibition of adenylyl cyclase | Analgesic effects in a mouse model of inflammatory pain. | nih.gov |

Antineoplastic and Antitumor Activities

The antineoplastic potential of 7-Nitroquinolin-2(1H)-one and its derivatives is an active area of cancer research. The core quinoline structure is a feature of many compounds with antitumor properties. brieflands.comsapub.org

Research indicates that this compound may act as an anticancer agent by inducing apoptosis, or programmed cell death, in cancer cells. This makes it a compound of interest in oncology. Further studies on related nitroxoline derivatives have demonstrated antiproliferative activity against various cancer cell lines. tandfonline.comnih.gov For instance, a library of these derivatives was synthesized and evaluated for its effectiveness against pancreatic cancer, with several compounds showing promising activity. tandfonline.com The reduction of the nitro group in these compounds can lead to the formation of reactive intermediates that interact with cellular components, contributing to their therapeutic effects.

| Compound/Derivative Class | Mechanism/Target | Cancer Type Studied | Reference |

|---|---|---|---|

| This compound | Induction of apoptosis | General cancer cell lines | |

| Nitroxoline Derivatives | Antiproliferative | Pancreatic cancer | tandfonline.com, nih.gov |

| Amide derivatives of substituted 2-oxo-quinoline acids | Anticancer | Not specified | acs.org |

Other Reported Biological Activities

Analgesic Properties

Beyond their anti-inflammatory effects, quinoline derivatives have been directly investigated for their analgesic properties. brieflands.comarabjchem.orgmdpi.com A notable study identified a small molecule, ST034307, a quinolone derivative, that acts as a selective inhibitor of type 1 adenylyl cyclase. nih.gov In a mouse model of inflammatory pain, this compound demonstrated significant analgesic effects, highlighting a specific molecular target for pain relief within this chemical class. nih.gov

Antiallergetic Activities

The potential for quinoline derivatives to act as antiallergic agents has also been reported. brieflands.comarabjchem.org While detailed mechanistic studies are less common in publicly available literature, a patent for 7-aminoquinolinone derivatives explicitly claims their utility as anti-allergic agents, suggesting that this area has been explored in pharmaceutical development. google.com

Antiplatelet and Antiulcer Effects

The diverse biological profile of the quinolin-2(1H)-one scaffold extends to antiplatelet and antiulcer activities. sapub.org Derivatives of 6-nitro-3,4-dihydroquinoline-2(1H)-one have been shown to be potent and selective inhibitors of platelet aggregation, indicating potential applications as antithrombotic agents. evitachem.com The antiulcer properties have also been noted for 2-quinolone derivatives. sapub.org Studies on phytochemicals have identified compounds like 2-phenylquinoline (B181262) as having activity against gastric ulcers induced by various means. nih.gov

| Activity | Compound/Derivative Class | Finding | Reference |

|---|---|---|---|

| Analgesic | ST034307 (Quinolone derivative) | Selective inhibitor of type 1 adenylyl cyclase with analgesic effects in a mouse model. | nih.gov |

| Antiallergetic | 7-Aminoquinolinone derivatives | Patented as anti-allergic agents. | google.com |

| Antiplatelet | 6-Nitro-3,4-dihydroquinoline-2(1H)-one derivatives | Potent and selective inhibitors of platelet aggregation. | evitachem.com |

| Antiulcer | 2-Quinolone derivatives | Reported antiulcer activities. | sapub.org |

Antioxidant and Antidepressant Properties

Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered attention for their diverse biological activities, including antioxidant and antidepressant potential. The core structure of quinoline allows for various substitutions, which can modulate its pharmacological effects. The introduction of specific functional groups can lead to the development of potent agents for scavenging free radicals and influencing neurological pathways related to depression.

Research into quinolinone derivatives has revealed their capacity to act as antioxidants. This activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. sci-hub.senih.gov For instance, studies on novel α-aminophosphonate derivatives bearing a quinolone moiety have demonstrated significant antioxidant activity. sci-hub.se The effectiveness of these compounds is quantified by their IC50 value, which represents the concentration required to scavenge 50% of the free radicals. Some derivatives have shown IC50 values in the low micromolar range, indicating potent antioxidant capabilities. sci-hub.se The antioxidant potential is often attributed to the electron-donating properties of the substituents on the quinoline ring. researchgate.net

Table 1: Antioxidant Activity of Selected Quinoline Derivatives

| Derivative | Assay | IC50 (μM) | Reference |

|---|---|---|---|

| Quinoline-α-aminophosphonate 4f | DPPH | 2.01 ± 0.02 | sci-hub.se |

| Quinoline-α-aminophosphonate 5j | DPPH | 5.64 ± 0.01 | sci-hub.se |

| Quinoline-α-aminophosphonate 4f | ABTS | 2.61 ± 0.56 | sci-hub.se |

| Quinoline-α-aminophosphonate 5j | ABTS | 3.29 ± 0.03 | sci-hub.se |

In addition to their antioxidant properties, certain quinolinone derivatives have been investigated for their potential as antidepressant agents. nih.gov Preclinical evaluation of antidepressants often involves rodent models such as the Forced Swim Test (FST) and Tail Suspension Test (TST). nih.gov These behavioral despair tests measure the duration of immobility in animals subjected to an inescapable situation; a reduction in immobility time is indicative of antidepressant-like activity. nih.govmdpi.com Studies on 3,4-dihydroquinolinone derivatives have shown that specific compounds can significantly decrease immobility time in both FST and TST, comparable to standard antidepressant drugs like imipramine. nih.govbdpsjournal.org This suggests that the quinolinone scaffold could be a promising starting point for the design of novel antidepressant drugs. nih.govresearchgate.net

Table 2: Antidepressant-like Activity of a 3,4-Dihydroquinolinone Derivative (Compound 7)

| Test | Parameter | Result (vs. Control) | Reference |

|---|---|---|---|

| Forced Swim Test (FST) | Immobility Time | Decreased by 65.52 s | nih.gov |

Applications in Pharmaceutical Quality Control as Impurity Reference Standards

In the pharmaceutical industry, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. Impurity reference standards are highly characterized compounds used to detect, identify, and quantify impurities that may arise during the synthesis or storage of a drug product. Quinolinone derivatives serve as crucial reference materials in this context, particularly when a quinolinone structure is identified as a process-related impurity or a degradation product of an API.

A notable example is the use of 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one as a reference standard in the quality control of Clonazepam. smolecule.comcymitquimica.com Clonazepam is a potent anticonvulsant drug, and its synthesis can lead to the formation of related substances. sigmaaldrich.com 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one is officially recognized as "Clonazepam Related Compound A" by the United States Pharmacopeia (USP) and as an impurity by the European Pharmacopoeia (EP). sigmaaldrich.comsynzeal.com

As a certified reference material, it allows analytical laboratories to:

Identify its presence in batches of Clonazepam API or finished products using chromatographic techniques like HPLC.

Quantify the level of this specific impurity to ensure it does not exceed the stringent limits set by regulatory authorities. smolecule.com

Validate analytical methods to prove they are suitable for their intended purpose of monitoring impurities.

The availability of such well-characterized standards from pharmacopeias and commercial suppliers is essential for pharmaceutical companies to maintain product quality, ensure patient safety, and comply with global regulatory requirements. sigmaaldrich.comlgcstandards.com

Materials Science Applications: Corrosion Inhibition Studies for Metal Protection

Beyond their biomedical applications, quinoline derivatives have found utility in the field of materials science, specifically as corrosion inhibitors for metals. bohrium.com The corrosion of metals, such as mild steel, in acidic environments is a significant industrial problem, leading to economic losses and structural failures. bohrium.compsu.edu Organic compounds containing heteroatoms (like nitrogen in the quinoline ring) and π-electrons are effective corrosion inhibitors because they can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. bioline.org.brnajah.edu

Quinoline and its derivatives have been extensively studied for their ability to protect mild steel, particularly in hydrochloric acid (HCl) solutions, which are commonly used in industrial processes like acid pickling and cleaning. psu.edunajah.edu The inhibition efficiency of these compounds is typically evaluated using electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements. bohrium.comias.ac.in

Research has shown that the inhibition efficiency increases with the concentration of the quinoline derivative. najah.edu The structure of the derivative plays a crucial role; substituents can enhance the electron density of the molecule, leading to stronger adsorption onto the metal surface and better protection. psu.eduaphrc.org Studies on various quinoline derivatives have reported high inhibition efficiencies, often exceeding 90%, demonstrating their potential as effective anticorrosive agents. najah.edunajah.edu

Table 3: Corrosion Inhibition Efficiency of Quinoline Derivatives on Mild Steel in 1 M HCl

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Method | Reference |

|---|---|---|---|---|

| 8QN3 (5-(azidomethyl)quinolin-8-ol) | 5 x 10⁻³ | 90 | Weight Loss, EIS | najah.edu |

| 8QN2 (5-((benzylamino)methyl)quinolin-8-ol) | 5 x 10⁻³ | 88 | Weight Loss, EIS | najah.edu |

| 8QN1 (ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate) | 5 x 10⁻³ | 80 | Weight Loss, EIS | najah.edu |

| Q1 | 10⁻³ | 95.2 | Weight Loss | najah.edu |

| Q2 | 10⁻³ | 92.4 | Weight Loss | najah.edu |

Structure Activity Relationship Sar Studies on 7 Nitroquinolin 2 1h One Scaffolds

Impact of Substituent Modifications on Biological Efficacy and Selectivity

The biological activity of the 7-Nitroquinolin-2(1H)-one scaffold is significantly influenced by the nature and position of various substituents. These modifications can alter the molecule's electronic properties, solubility, and interaction with biological targets.

Influence of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the quinolinone ring can profoundly impact the molecule's reactivity and biological activity. pearson.comstudypug.com EDGs increase the electron density of the aromatic system, making the molecule more nucleophilic. youtube.com Conversely, EWGs decrease the electron density, rendering the ring more electrophilic and susceptible to nucleophilic attack. pearson.comstudypug.com

In the context of antikinetoplastid activity, particularly against Leishmania and Trypanosoma species, the presence of a nitro group, a strong EWG, is often crucial. acs.org This group can be bioreduced by parasitic nitroreductases (NTRs) to form cytotoxic reactive intermediates. nih.gov Studies on related 8-nitroquinolin-2(1H)-one derivatives have shown that the introduction of additional EWGs can modulate the redox potential, which is a key determinant of antiparasitic activity. acs.orgnih.gov For instance, adding a trifluoromethyl group (an EWG) at position 6 of the quinolinone scaffold has been explored to enhance the oxidant character of the molecule and facilitate its bioactivation by NTRs. sci-hub.se

In contrast, the presence of EDGs, such as amino groups, can also be beneficial. For example, 7-aminoquinoline-5,8-diones have been shown to be good substrates for NQO1, an enzyme involved in the bioreductive activation of antitumor agents. nih.gov The electronic effects of these substituents, whether donating or withdrawing, are a key consideration in the rational design of more potent and selective this compound-based therapeutic agents. scielo.br

Effect of Halogenation at Specific Positions

Halogenation at specific positions on the this compound scaffold is a critical strategy for modulating biological activity. The introduction of halogens, which are electron-withdrawing, can significantly alter the electronic distribution and steric profile of the molecule, thereby influencing its interaction with biological targets.

For instance, in the related 8-nitroquinolin-2(1H)-one series, halogenation at position 3 has been shown to be a viable strategy. nih.gov Specifically, the introduction of a bromine atom at position 3 was achieved by refluxing 8-nitroquinolin-2(1H)-one in hydrobromic acid in the presence of sodium bromate (B103136). researchgate.net Similarly, chlorination at the same position has also been reported. nih.gov

Furthermore, studies on 8-nitroquinolin-2(1H)-one derivatives have demonstrated that the introduction of a bromine atom at position 6 is crucial for potent antitrypanosomal activity. acs.orgsci-hub.se For example, a 6-bromo substituted derivative was found to be significantly more active against Trypanosoma brucei than the non-halogenated parent compound. sci-hub.se The combination of halogens at different positions, such as a 3-chloro-6-bromo substitution, has also led to the identification of highly potent antitrypanosomal agents. sci-hub.se These findings underscore the importance of targeted halogenation in optimizing the biological efficacy of the quinolinone scaffold.

Role of Intramolecular Hydrogen Bonding in Modulating Biological Activity and Redox Potential

Intramolecular hydrogen bonding plays a pivotal role in dictating the biological activity and redox potential of nitroquinolinone derivatives. In the closely related 8-nitroquinolin-2(1H)-one series, a significant intramolecular hydrogen bond has been observed between the lactam function at position 2 and the nitro group at position 8. nih.govresearchgate.netnih.gov This interaction is crucial for the compound's antileishmanial activity. nih.govnih.gov